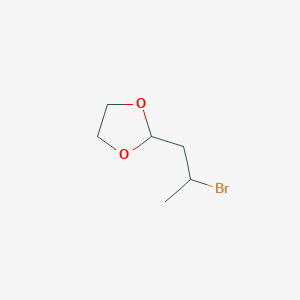
Methyl 5-bromo-2-fluoro-4-methylbenzoate
Vue d'ensemble
Description
Methyl 5-bromo-2-fluoro-4-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzoate family, which is widely used in organic synthesis and medicinal chemistry. Methyl 5-bromo-2-fluoro-4-methylbenzoate has shown promising results in scientific studies, making it a subject of interest for researchers worldwide. In
Applications De Recherche Scientifique
Synthesis and Analytical Applications
- Bifunctional Fluorescent Sensing : A study details the synthesis of a fluorescent sensor derived from processes including bromination and methylation, highlighting its efficiency in detecting 2,4,6-trinitrophenol (TNP) and acetate ions. This sensor exhibits high sensitivity with a detection limit achieving micromolar levels, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Ni et al., 2016).
Pharmacological Research
- Development of Antitumor Agents : Research into fluorinated 2-(4-aminophenyl)benzothiazoles, synthesized through various modifications, shows potent cytotoxic activity in certain breast cell lines, indicating the compound's application in cancer research and potential therapeutic use (Hutchinson et al., 2001).
Material Science and Drug Development
- Telescoping Process in Drug Discovery : A study illustrates the improvement of synthetic routes for key intermediates in drug discovery by introducing a telescoping process, which optimizes yield and purity, underscoring the significance of process chemistry innovations in accelerating medicinal research (Nishimura & Saitoh, 2016).
Environmental and Molecular Engineering
- Detection of Aromatic Metabolites in Methanogenic Consortia : Investigating the degradation pathways of various halogenated compounds, a study provides insight into microbial processes for breaking down environmental pollutants, emphasizing the role of fluorinated compounds in understanding microbial metabolism and potential bioremediation applications (Londry & Fedorak, 1993).
Propriétés
IUPAC Name |
methyl 5-bromo-2-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRZJJNEXLYOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628995 | |
| Record name | Methyl 5-bromo-2-fluoro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-fluoro-4-methylbenzoate | |
CAS RN |
478374-76-4 | |
| Record name | Methyl 5-bromo-2-fluoro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)












![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)